![molecular formula C19H24N4O3S B2830076 N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415551-89-0](/img/structure/B2830076.png)

N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, also known as CT04, is a novel small molecule that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Antimicrobial Agents

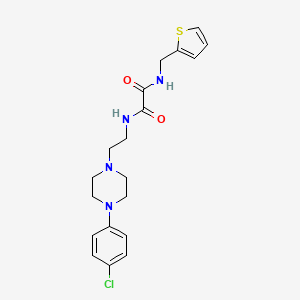

Research has shown that compounds with structural elements similar to N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide can possess potent antimicrobial properties. For instance, quinazolinone and thiazolidinone derivatives have been synthesized and demonstrated significant in vitro antibacterial and antifungal activities against various strains including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).

Organocatalytic Reactions

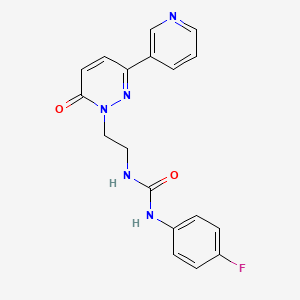

The compound's related structures have been used in the synthesis of novel organic molecules through organocatalytic reactions. For example, Pictet-Spengler reactions facilitated by BINOL-phosphoric acid have been employed to synthesize a variety of 1-substituted 1,2,3,4-tetrahydroisoquinolines, highlighting the versatility of similar compounds in synthesizing biologically active molecules (Mons et al., 2014).

Synthesis of 2-Oxazolines

Additionally, the transformation of thioamides into 2-oxazolines through transamidation and cyclodehydrosulfurisation has been reported, showcasing a method of synthesizing ring structures that could be related to the oxamide moiety in this compound (Goud & Pathak, 2012).

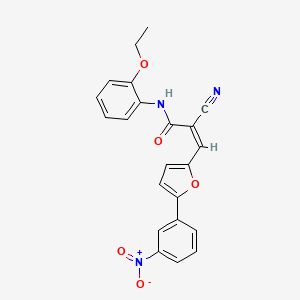

Chromogenic Agents for Cyanide Detection

Innovative heterocyclic compounds have been developed for the colorimetric detection of cyanide, utilizing mechanisms that may share reactivity principles with this compound. These compounds undergo transformations in the presence of cyanide, leading to a visible change, which indicates their potential application in environmental monitoring and safety (Tomasulo et al., 2006).

Synthesis of Novel Mannich Bases

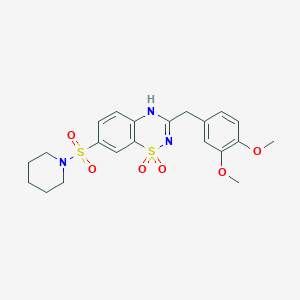

Research on the microwave synthesis of novel Mannich bases, including structures similar to the thiomorpholin-4-yloxan-4-yl moiety found in this compound, has demonstrated their potential antimicrobial activity. This underscores the relevance of such compounds in the development of new antimicrobial agents (Nandhikumar & Subramani, 2018).

properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c20-13-15-3-1-2-4-16(15)22-18(25)17(24)21-14-19(5-9-26-10-6-19)23-7-11-27-12-8-23/h1-4H,5-12,14H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZWEWSTUPTZFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2829995.png)

![2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide](/img/structure/B2829996.png)

![4-isopropoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2829999.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2830004.png)

![3-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2830006.png)

![(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2830012.png)